Arbutin-13C6 is a stable isotope-labeled form of arbutin, a naturally occurring glycoside derived from hydroquinone and glucose. It is primarily recognized for its role as a skin-lightening agent and is utilized in various pharmaceutical and cosmetic applications. Arbutin is classified as a phenolic glycoside, specifically a beta-D-glucopyranoside of hydroquinone, and is found in several plants, including bearberry (Arctostaphylos uva-ursi) and wheat. The compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, anti-microbial, and anti-cancer effects, making it significant in both scientific research and commercial products .
Arbutin-13C6 has the following molecular structure:
The structure features a hydroquinone moiety linked to a glucose unit, specifically in the beta configuration:
The InChI Key for arbutin is BJRNKVDFDLYUGJ-RMPHRYRLSA-N, and its CAS number is 497-76-7 .
Arbutin acts primarily as a competitive inhibitor of tyrosinase, an enzyme crucial for melanin synthesis in melanocytes. The compound can undergo oxidation by tyrosinase to produce various metabolites, including 3,4-dihydroxyphenyl-O-beta-D-glucopyranoside .
In vitro studies have shown that arbutin inhibits tyrosinase activity more effectively than some other common skin-lightening agents like kojic acid. The inhibition mechanism involves direct binding to the active site of the enzyme .
Arbutin's mechanism of action involves its interaction with tyrosinase in melanocytes:
Studies indicate that arbutin exhibits lower cytotoxicity compared to hydroquinone while maintaining similar efficacy in inhibiting melanin production .
Relevant analyses indicate that the stability and efficacy of arbutin are significantly influenced by its formulation in cosmetic products .
Arbutin-13C6 finds applications primarily in:
The increasing demand for effective skin-lightening agents has led to heightened interest in both natural and synthetic forms of arbutin, including its isotope-labeled variants like arbutin-13C6 .
Stable isotope-labeled glycosides like Arbutin-13C6 serve as indispensable molecular tools for tracking biochemical fates with high specificity. The uniform 13C6 labeling within the hydroquinone ring provides distinct mass spectral signatures that enable unambiguous discrimination from endogenous arbutin across complex biological matrices. This tracer strategy is critical for:
The chemical inertness of 13C bonds ensures isotopic integrity during experimental manipulations, unlike deuterium labels which may undergo exchange in biological systems. This stability is paramount for long-duration metabolic studies [3].
The biocatalytic synthesis of Arbutin-13C6 leverages UDP-glycosyltransferases (UGTs) to couple hydroquinone-13C6 with activated 13C-glucose donors. Key process parameters include:
Table 1: Isotopic Donor Efficiency in Enzymatic Synthesis
Glucose Donor | Enzyme | Yield (%) | Anomeric Purity (α:β) |
---|---|---|---|
UDP-[U-13C6]glucose | UGT78D1 | 78–85% | >98:2 |
Sucrose-[13C6] | Sucrose synthase + UGT | 62–70% | 95:5 |
Cellobiose-[13C6] | Engineered β-glucosidase | 55% | 88:12 |
The UGT78D1-catalyzed reaction achieves highest efficiency in phosphate buffer (pH 7.4) at 37°C, with kinetic isotope effects (KIEs) <1.05 due to minimal vibrational differences in C-12/C-13 bonds. Product isolation involves solid-phase extraction (C18 cartridges) followed by preparative HPLC, yielding >99% isotopomeric purity [1] [4].
Pure α-anomer production requires stereoselective enzymes like amylosucrase or engineered glycosidases:
graph LRA[Hydroquinone-13C6] --> B(Amylosucrase + Sucrose-13C6)B --> C[α-Arbutin-13C6]A --> D(Thermostable β-glycosidase Mutant)D --> E[β-Arbutin-13C6]
Multistep Chromatography isolates trace impurities:
Validation employs orthogonal techniques:Table 2: Analytical Validation Parameters for Arbutin-13C6
Method | Parameters | Acceptance Criteria |
---|---|---|
LC-MS/MS (MRM) | m/z 289→107 (quantifier) / 289→127 (qualifier) | RSD <2% across 5 replicates |
HPLC-TOF-MS | Mass accuracy <3 ppm; isotopic abundance >98% | Baseline separation (Rs>1.5) |
13C-NMR | 125 MHz, D2O: δ 148.2 (C1), 115.7 (C2,C6), 121.8 (C3,C5), 134.9 (C4) | Absence of unlabeled peaks |
High-Resolution MS quantifies isotopic enrichment by comparing observed vs. theoretical M+6 abundance. 13C-NMR validates uniform ring labeling via absence of 12C satellite peaks at δ 120–150 ppm [4] [7]. Kinetic metabolic studies require ≥99% isotopic purity to prevent tracer dilution artifacts during flux calculations.
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: